molecular formula C16H27Cl3N2O2 B2659785 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 478654-02-3

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2659785
CAS No.: 478654-02-3
M. Wt: 385.75
InChI Key: XDCOXBFOFXUJNJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and a propanol backbone. Compounds with such structures are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The chlorinated phenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperazine Introduction: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.

    Propanol Backbone Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target:

    Molecular Targets: Could interact with enzymes, receptors, or other proteins.

    Pathways Involved: May influence signaling pathways, metabolic processes, or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Bromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2.2ClH/c1-3-18-6-8-19(9-7-18)11-14(20)12-21-15-4-5-16(17)13(2)10-15;;/h4-5,10,14,20H,3,6-9,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCOXBFOFXUJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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